molecular formula C3H4NNaO4 B10782050 Hadacidin sodium CAS No. 2618-22-6

Hadacidin sodium

Cat. No.: B10782050
CAS No.: 2618-22-6
M. Wt: 141.06 g/mol
InChI Key: GAGCLKDXQBHHBE-UHFFFAOYSA-M
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Description

Hadacidin is the simplest known naturally occurring hydroxamic acid . Its chemical formula is C₃H₅NO₄ . The hydroxylamino group in hadacidin is frequently donated by a hydroxylamino acid, such as 8-N-hydroxyornithine found in siderochromes . This compound was first isolated and characterized in 1962 by Kaczka et al. It serves as an interesting subject for studying the biosynthesis of hydroxamic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hadacidin can be synthesized through various routes, but one common method involves the incorporation of N-hydroxyglycine The biosynthesis likely occurs through N-oxygenation of glycine to yield N-hydroxyglycine, followed by N-formylation to produce the hydroxamate bond . The exact reaction conditions and synthetic pathways may vary depending on the specific research context.

Industrial Production Methods

While hadacidin is not widely produced industrially, its synthesis can be achieved through fermentation processes using microorganisms like Penicillium aurantioviolaceum .

Chemical Reactions Analysis

Hadacidin can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include modified hydroxamic acids with varying functional groups.

Scientific Research Applications

Hadacidin has several scientific research applications:

    Chemistry: Studying its biosynthesis and chemical properties.

    Biology: Investigating its effects on cellular processes.

    Medicine: Exploring its potential as an anticancer agent.

    Industry: Although not widely used, it may find applications in drug development or other fields.

Mechanism of Action

Hadacidin’s mechanism of action involves inhibiting adenylosuccinate synthetase , an enzyme involved in purine biosynthesis. By disrupting this pathway, hadacidin affects nucleotide production and cell growth .

Comparison with Similar Compounds

Hadacidin stands out due to its simplicity and natural occurrence. Similar compounds include other hydroxamic acids like ferrioxamine B and desferrioxamine B , which also play roles in iron metabolism and microbial interactions.

Remember that while hadacidin has intriguing properties, its practical applications remain limited. Researchers continue to explore its potential in various fields, and further studies may reveal additional uses and mechanisms .

Properties

CAS No.

2618-22-6

Molecular Formula

C3H4NNaO4

Molecular Weight

141.06 g/mol

IUPAC Name

sodium;2-[formyl(hydroxy)amino]acetate

InChI

InChI=1S/C3H5NO4.Na/c5-2-4(8)1-3(6)7;/h2,8H,1H2,(H,6,7);/q;+1/p-1

InChI Key

GAGCLKDXQBHHBE-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)[O-])N(C=O)O.[Na+]

Related CAS

689-13-4 (Parent)

Origin of Product

United States

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